

Chemical structure and properties of Iptacopan hydrochloride

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Compound of Interest

Compound Name: *Iptacopan Hydrochloride*

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An In-depth Technical Guide on Iptacopan Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Iptacopan hydrochloride**. It is intended for researchers, scientists, and professionals involved in drug development and complement-mediated disease research.

Chemical Structure and Identifiers

Iptacopan is a first-in-class, orally administered, small-molecule inhibitor of complement factor B.^{[1][2][3]} The hydrochloride salt form is used for its formulation.

 Chemical Structure of Iptacopan

Figure 1. 2D Chemical Structure of Iptacopan.

Table 1: Chemical Identifiers of Iptacopan and its Hydrochloride Salt

Identifier	Value	Reference
Iptacopan (Free Base)		
IUPAC Name	4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid	[4][5]
CAS Number	1644670-37-0	[4][6]
Molecular Formula	C ₂₅ H ₃₀ N ₂ O ₄	[4][5]
PubChem CID	90467622	[4][5]
Iptacopan Hydrochloride (Anhydrous)		
IUPAC Name	4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride	[7]
CAS Number	1646321-63-2	[6][7][8]
Molecular Formula	C ₂₅ H ₃₁ ClN ₂ O ₄	[6][7]
PubChem CID	117823351	[7]
Iptacopan Hydrochloride Monohydrate		
CAS Number	2447007-60-3	[9][10]
Molecular Formula	C ₂₅ H ₃₃ ClN ₂ O ₅	[10]

| UNII | XW5CK7C6YH |[9] |

Physicochemical and Pharmacodynamic Properties

Iptacopan is a highly potent and selective inhibitor of Factor B.[11][12] Its physicochemical properties are summarized below.

Table 2: Physicochemical and Pharmacodynamic Data for Iptacopan

Property	Value	Reference
Molecular Weight		
Iptacopan (Free Base)	422.525 g·mol ⁻¹	[5]
Iptacopan HCl	458.98 g/mol	[6][11][13]
Iptacopan HCl Monohydrate	477.0 g/mol	[9][10]
pKa		
Strongest Acidic	3.7	[9][14]
Strongest Basic	8.75	[9][14]
Solubility		
Water	50 mg/ml (as HCl salt)	[8]
DMSO	Soluble	[8]
Pharmacodynamics		
IC ₅₀ (Factor B Inhibition)	10 nM	[4]
IC ₅₀ (Factor B Inhibition)	12 nM	[12]
K _d (Factor B Binding)	7.9 nM	[12]

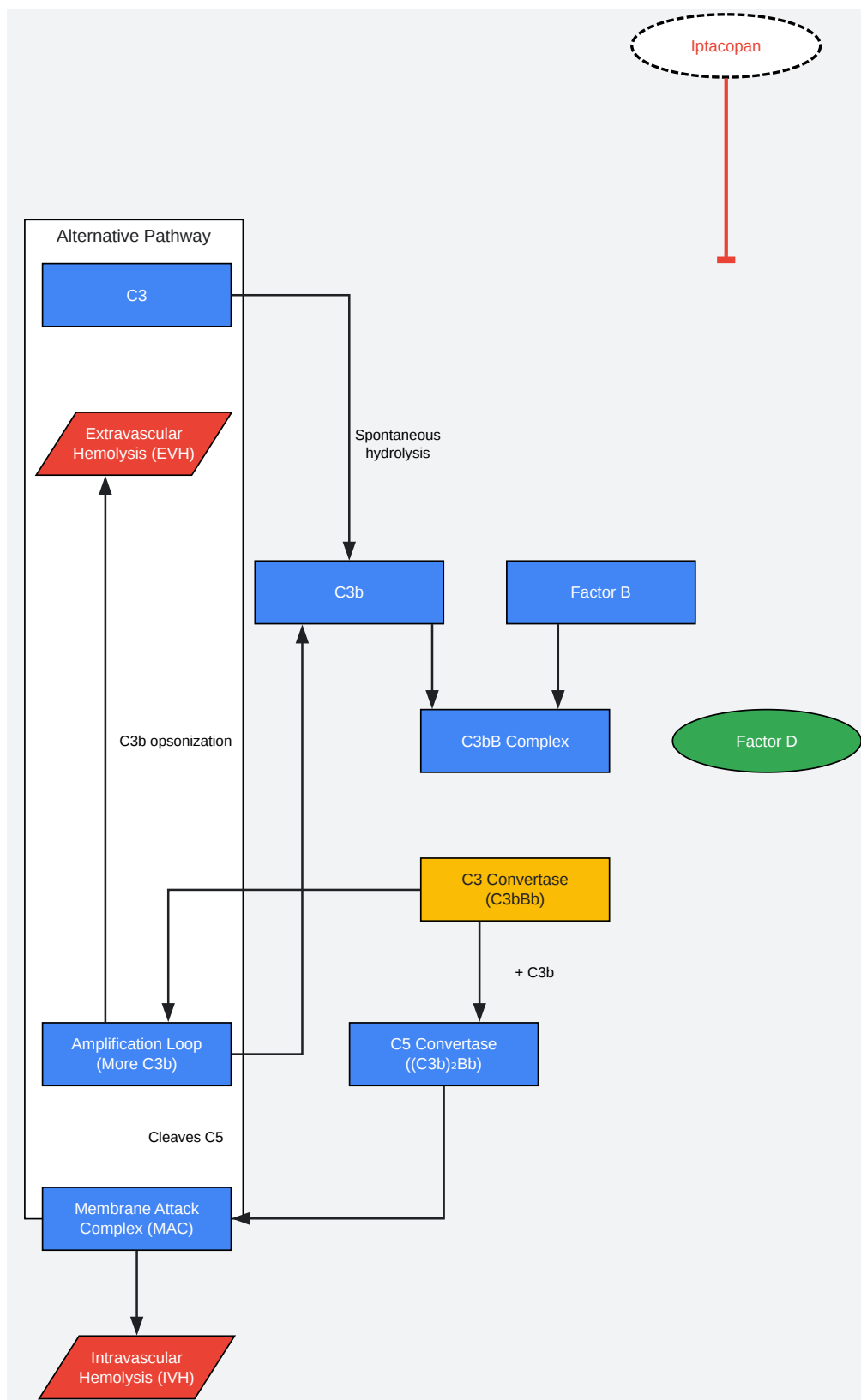
| Selectivity | >30 μM across a panel of 41 human proteases [[12] |

Mechanism of Action

Iptacopan functions as a targeted inhibitor of the alternative complement pathway (AP), a critical component of the innate immune system.[15][16] It specifically and reversibly binds to complement Factor B, preventing its interaction with C3b.[2][4][15] This action blocks the formation of the C3 convertase (C3bBb), a central enzyme in the AP amplification loop.[15][17]

By inhibiting the AP proximally, Iptacopan controls both C3b-mediated extravascular hemolysis (EVH) and the downstream formation of the membrane attack complex (MAC), which is

responsible for intravascular hemolysis (IVH).^{[4][5][14]} This dual action is particularly relevant in diseases like paroxysmal nocturnal hemoglobinuria (PNH).^{[4][5]} A key advantage of this targeted mechanism is that it leaves the classical and lectin pathways of the complement system intact, preserving their role in immune responses against pathogens.^{[9][14]}



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Caption: Mechanism of Iptacopan in the Alternative Complement Pathway.

Pharmacokinetics and Metabolism

Iptacopan is orally bioavailable and rapidly absorbed.[\[18\]](#)[\[19\]](#) Its pharmacokinetic profile supports twice-daily dosing.[\[3\]](#)[\[20\]](#)

Table 3: Pharmacokinetic Parameters of Iptacopan in Healthy Adults

Parameter	Value	Condition	Reference
Single Ascending Dose (SAD) Study			
T _{max} (Time to max concentration)	1.06 - 2.52 hours	Single oral doses (400-1200 mg)	[18]
T _{1/2} (Elimination half-life)	~20 - 21 hours	Single oral doses (400-1200 mg)	[18]
Fraction Absorbed	~71%	Single 100 mg oral dose of [¹⁴ C]iptacopan	[21]
Multiple Ascending Dose (MAD) Study			
T _{max}	~2 hours	Twice-daily dosing for 14 days	[19] [22]
T _{1/2}	18 - 25 hours	Twice-daily dosing for 14 days	[19] [22]
Recommended Therapeutic Dose	200 mg twice daily	Provides near-complete, continuous AP inhibition	[19] [20]
Excretion			
Feces	71.5% of radioactivity	Single 100 mg oral dose of [¹⁴ C]iptacopan	[21]

| Urine | 24.8% of radioactivity | Single 100 mg oral dose of [¹⁴C]iptacopan |[\[21\]](#) |

Metabolism The primary route of elimination for Iptacopan is hepatic metabolism.^{[21][23]} The main biotransformation pathways include:

- Phase 1: N-dealkylation, O-deethylation, oxidation, and dehydrogenation, predominantly driven by the CYP2C8 enzyme (98%), with a minor contribution from CYP2D6 (2%).^{[4][14][23]}
- Phase 2: Glucuronidation by UGT1A1, UGT1A3, and UGT1A8 to form two acyl glucuronides.^{[4][14][23]}

In plasma, the parent Iptacopan molecule is the major component (83%), with its metabolites considered pharmacologically inactive.^{[4][14][23]}

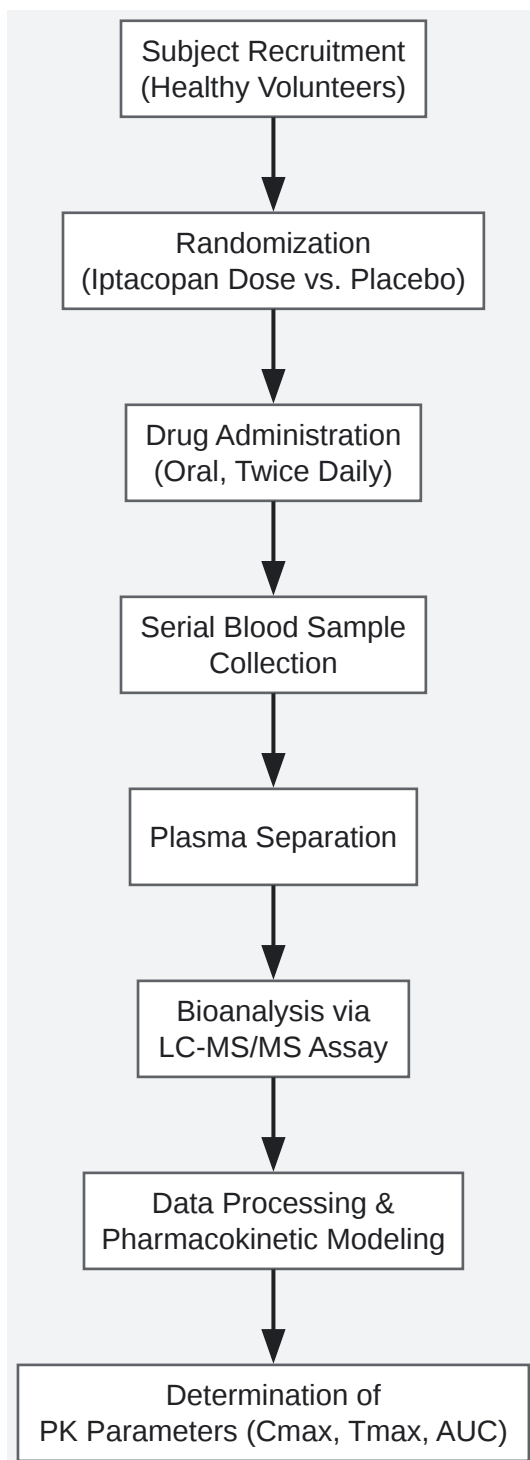
Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for drug development are often proprietary. However, published literature provides insight into the methodologies used to characterize Iptacopan.

A. Pharmacokinetic Analysis in Humans

- Objective: To determine the pharmacokinetic profile, safety, and tolerability of Iptacopan in healthy volunteers.
- Methodology:
 - Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study is conducted.^{[19][24]} Cohorts of healthy subjects (e.g., n=6-9 per group) receive escalating oral doses of Iptacopan (e.g., 25 mg, 50 mg, 100 mg, 200 mg) or a placebo, typically administered twice daily for a period such as 14 days for MAD studies.^{[19][22]}
 - Sample Collection: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).^{[19][24]}

- Bioanalysis: Plasma concentrations of Iptacopan are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[\[19\]](#)[\[22\]](#) The lower limit of quantification (LLOQ) is typically around 1 ng/mL.[\[19\]](#)[\[22\]](#)
- Data Analysis: Key pharmacokinetic parameters such as C_{max} , T_{max} , AUC (Area Under the Curve), and $T_{1/2}$ are calculated from the plasma concentration-time data.[\[18\]](#)[\[24\]](#)



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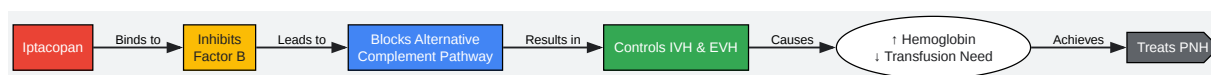
Caption: General workflow for a human pharmacokinetic study.

B. Synthesis of Iptacopan

While the original research patents hold the initial synthesis routes, more practical methods have been developed. A recent publication outlines a seven-step reaction sequence with a total yield of 29%.^{[25][26]} A key step in this improved synthesis involves the use of a biocatalytic reduction method employing a ketoreductase enzyme to produce a pivotal chiral intermediate with high optical purity (99% ee).^{[25][26]} This biocatalytic approach is a significant improvement for large-scale, efficient manufacturing.^{[25][26]}

Clinical Significance

Iptacopan is the first oral monotherapy approved by the FDA for the treatment of adults with PNH.^{[27][28]} Clinical trials have demonstrated its superiority over anti-C5 therapies in improving hemoglobin levels and reducing the need for blood transfusions in PNH patients with residual anemia.^{[1][27]} It is also indicated for reducing proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) and for treating complement 3 glomerulopathy (C3G).^{[4][5][29]}



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Caption: Logical relationship from drug action to clinical outcome in PNH.

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